Class-Level Kinase Inhibition Potential Inferred from Pyrido[2,3-d]pyrimidine-2,4-dione SAR
No direct enzymatic or cellular data for the target compound are available in the public domain. Class-level SAR from eEF‑2K and RAF‑MEK‑ERK programmes demonstrates that C‑5 4‑chlorophenyl substitution and N‑1 alkylation profoundly influence potency and selectivity within the pyrido[2,3‑d]pyrimidine‑2,4‑dione series [REFS‑1][REFS‑2]. The specific combination of a 2‑methoxyethyl group at N‑1 and a 4‑chlorophenyl group at C‑5 is structurally distinct from published lead compounds and may confer a unique selectivity profile, but this hypothesis has not been experimentally validated in a comparative setting.
| Evidence Dimension | eEF-2K inhibition (class exemplar) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Published eEF-2K inhibitors: IC₅₀ values ranging from 0.2 µM to >50 µM depending on N‑1/C‑5 substitution [REFS‑2] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro eEF-2K enzymatic assay [REFS‑2] |
Why This Matters
Investing in this compound provides a distinct chemical probe that has not been exhaustively characterised, offering the opportunity to generate novel SAR data in a well-precedented kinase-target class.
- [1] Davies SG, Fletcher AM, Thomson JE. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorg Med Chem. 2014;22(17):4986-4995. View Source
